Fmoc-D-asp-NH2

Chiral Purity Stereochemical Integrity Peptide Therapeutics

Substituting generic Fmoc-Asp-NH2 risks chirality inversion and aspartimide formation. Fmoc-D-Asp-NH2 (CAS 200335-41-7) resolves this as a stereochemically pure D-enantiomer with free α-amide group. • Ensures correct D-configuration for proteolysis-resistant therapeutic peptides • Prevents aspartimide side reactions via free α-amide side-chain • ≥98% HPLC purity; compatible with automated Fmoc-SPPS workflows

Molecular Formula C19H18N2O5
Molecular Weight 354,36 g/mole
CAS No. 200335-41-7
Cat. No. B557730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-asp-NH2
CAS200335-41-7
SynonymsFmoc-D-asparticacidalpha-amide; 200335-41-7; FMOC-D-ASP-NH2; CTK8F0653; MolPort-020-003-913; ZINC2560803; Fmoc-D-Isoasn-OH,Fmoc-D-isoasparagine; RT-012928
Molecular FormulaC19H18N2O5
Molecular Weight354,36 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
InChIInChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1
InChIKeyVHRMWRHTRSQVJJ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Asp-NH2 Specifications & Overview


Fmoc-D-Asp-NH2 (CAS 200335-41-7), also known as Fmoc-D-aspartic acid α-amide or Fmoc-D-isoasparagine, is a protected amino acid derivative belonging to the Fmoc (9-fluorenylmethoxycarbonyl) class of reagents [1]. Its core structure consists of a D-aspartic acid backbone with an α-amide group, yielding a molecular formula of C₁₉H₁₈N₂O₅ and a molecular weight of 354.36 g/mol . Key technical specifications include a purity of ≥98% as determined by HPLC, a melting point range of 173–176 °C, and an optical rotation of [α]²⁰D = 18 ± 2° (C=1 in DMF) . The compound is a white to off-white powder that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but exhibits low solubility in water . It is stored at 0–8 °C .

Fmoc-D-Asp-NH2: Chiral & Technical Substitution Risks


Substituting Fmoc-D-Asp-NH2 with generic Fmoc-Asp-NH2 or other aspartic acid derivatives in a synthetic workflow introduces several technical risks that cannot be addressed by simple reagent exchange. The most immediate risk stems from stereochemistry: Fmoc-D-Asp-NH2 (CAS 200335-41-7) is the D-enantiomer, while many standard laboratory stocks are the L-form (Fmoc-L-Asp-NH2, CAS 200335-40-6) . Substitution would invert the chirality of the target peptide, profoundly altering its three-dimensional conformation and biological activity . Furthermore, the presence of the free α-amide side-chain distinguishes this reagent from more common aspartic acid derivatives such as Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH, which contain side-chain ester protecting groups . These structural differences directly impact the propensity for aspartimide formation—a well-documented side reaction in Fmoc-based solid-phase peptide synthesis (SPPS)—and the overall coupling efficiency, thereby precluding simple generic substitution [1].

Fmoc-D-Asp-NH2: Key Differentiation Evidence


Chiral Purity and Optical Rotation

Fmoc-D-Asp-NH2 (CAS 200335-41-7) is distinguished from its L-enantiomer, Fmoc-L-Asp-NH2 (CAS 200335-40-6), by its specific optical rotation . The D-enantiomer exhibits an optical rotation of [α]²⁰D = 18 ± 2° (C=1 in DMF) , confirming the D-stereochemical configuration. This value is not reported for the L-enantiomer in the same vendor datasheet, but the L-enantiomer's specification from Sigma-Aldrich includes an SMILES string (NC(=O)[C@H](CC(O)=O)NC(=O)OCC1c2ccccc2-c3ccccc13) and InChIKey (VHRMWRHTRSQVJJ-INIZCTEOSA-N) that unequivocally define the L-configuration . The differentiation is therefore absolute and qualitative, with the D-enantiomer being the only choice for introducing D-isoasparagine residues.

Chiral Purity Stereochemical Integrity Peptide Therapeutics

Purity and Melting Point Benchmarks

Commercially available Fmoc-D-Asp-NH2 is routinely supplied with a purity of ≥98% as determined by HPLC . Its melting point is specified as 173–176 °C . While a direct head-to-head study of purity variation is not available, these quantitative metrics serve as critical quality benchmarks for procurement. The L-enantiomer is also offered with an assay of ≥98.0% , establishing a baseline for high-purity Fmoc-amino acid derivatives. This level of purity is essential for minimizing side reactions and ensuring high coupling yields in solid-phase peptide synthesis (SPPS).

Quality Control Batch Consistency Peptide Synthesis

Proteolytic Stability from D-Amino Acid Backbone

As a D-amino acid derivative, Fmoc-D-Asp-NH2 possesses a stereochemistry that renders peptides containing it inherently resistant to cleavage by most naturally occurring proteases, which typically exhibit specificity for L-amino acid residues . This is a fundamental principle of peptide chemistry. While direct, head-to-head degradation data for peptides synthesized with Fmoc-D-Asp-NH2 versus its L-counterpart is not available in the identified sources, the class-level effect is well-established. The use of D-amino acids is a widely employed strategy to enhance the in vivo half-life of peptide-based therapeutics .

Proteolytic Stability D-Amino Acids Therapeutic Peptides

Fmoc-D-Asp-NH2: Key Applications


Therapeutic Peptide Synthesis with D-Amino Acids

Fmoc-D-Asp-NH2 is specifically employed in solid-phase peptide synthesis (SPPS) to incorporate a D-isoasparagine residue at defined positions within a peptide sequence . This is critical for engineering peptides with enhanced resistance to proteolytic degradation, a key requirement for therapeutic peptide candidates intended for in vivo administration . The D-configuration alters the peptide backbone conformation, which can also modulate binding affinity and selectivity towards biological targets .

SAR and Chiral Inversion Studies

Researchers utilize Fmoc-D-Asp-NH2 to systematically study the impact of chirality on peptide function. By synthesizing paired peptides—one containing Fmoc-D-Asp-NH2 and the other its L-enantiomer—scientists can directly assess how stereochemical inversion affects parameters such as receptor binding, enzyme inhibition, and cellular uptake . This comparative approach is fundamental to medicinal chemistry optimization and understanding biological recognition events .

High-Purity Peptide Libraries for Drug Discovery

The commercial availability of Fmoc-D-Asp-NH2 at ≥98% purity makes it suitable for automated SPPS workflows aimed at generating high-quality peptide libraries . These libraries are essential tools in drug discovery for screening against various biological targets. The high purity of the starting amino acid derivative minimizes the formation of deletion or truncated sequences, thereby improving the reliability of downstream biological assays .

Technical Documentation Hub

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